Home > Products > Screening Compounds P111240 > MMAF Hydrochloride
MMAF Hydrochloride -

MMAF Hydrochloride

Catalog Number: EVT-255801
CAS Number:
Molecular Formula: C39H66ClN5O8
Molecular Weight: 768.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MMAF hydrochloride is an antitubulin agent that inhibit cell division; inhibits H3397 cell growth with an IC50 of 105 nM.
Source and Classification

Monomethyl auristatin F hydrochloride is classified as an antineoplastic agent. It is a member of the auristatin family, which includes other derivatives like monomethyl auristatin E. These compounds are characterized by their ability to inhibit microtubule dynamics, thereby disrupting cell division and leading to apoptosis in rapidly dividing cancer cells. The compound is synthesized through various chemical methods rather than being extracted from natural sources.

Synthesis Analysis

Methods and Technical Details

The synthesis of monomethyl auristatin F hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with the appropriate amino acid derivatives and other reagents necessary for constructing the core structure of monomethyl auristatin F.
  2. Amide Bond Formation: A common method includes the use of coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) to facilitate the formation of amide bonds between the amino acid derivatives and the core structure.
  3. Purification: After synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity. For instance, a typical yield can be around 75% with HPLC purity exceeding 99% .
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Monomethyl auristatin F hydrochloride has a complex molecular structure characterized by a peptide-like backbone with a unique side chain that contributes to its biological activity. Its molecular formula is C_19H_24ClN_3O_3, and it has a molecular weight of approximately 373.87 g/mol.

  • Key Features:
    • The presence of a methyl group on the nitrogen atom distinguishes it from other auristatins.
    • It exhibits a cyclic structure that is crucial for its interaction with tubulin.
Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl auristatin F hydrochloride participates in various chemical reactions, particularly those involved in forming conjugates with antibodies:

  1. Conjugation Reactions: The compound can be linked to antibodies via stable linkers, often involving reactions with functional groups on the antibody surface.
  2. Stability Studies: Research indicates that the stability of monomethyl auristatin F when conjugated can be assessed through liquid chromatography-mass spectrometry (LC-MS), ensuring that it retains its cytotoxic properties upon delivery to target cells .
Mechanism of Action

Process and Data

Monomethyl auristatin F exerts its antitumor effects primarily through:

  1. Microtubule Disruption: It binds to tubulin, preventing polymerization into microtubules, which are essential for mitotic spindle formation during cell division.
  2. Induction of Apoptosis: By disrupting normal mitotic processes, it leads to cell cycle arrest and ultimately triggers programmed cell death in cancer cells.

Preclinical studies have demonstrated significant efficacy against various cancer types when used in ADC formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Monomethyl auristatin F hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water due to its hydrochloride form.
  • Stability: The compound remains stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Analytical methods such as HPLC are employed to monitor its stability over time, particularly in formulations intended for therapeutic use .

Applications

Scientific Uses

Monomethyl auristatin F hydrochloride is primarily used in:

  1. Antibody-Drug Conjugates: Its main application lies in ADCs designed for targeted cancer therapy, allowing for selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues.
  2. Research Tool: It serves as a valuable tool in cancer research for studying microtubule dynamics and evaluating new therapeutic strategies against resistant cancer types.
  3. Pharmacokinetic Studies: Its pharmacokinetic properties are often evaluated in preclinical models to understand its distribution, metabolism, and excretion profiles when administered as part of ADCs.
Rationale for MMAF Hydrochloride in Targeted Anticancer Therapy

Role of Monomethyl Auristatins in Microtubule Disruption Mechanisms

Monomethyl auristatin F (MMAF) hydrochloride is a potent synthetic derivative of dolastatin 10, a natural cytostatic peptide originally isolated from the sea hare Dolabella auricularia. As a microtubule-targeting agent (MTA), MMAF exerts its cytotoxic effects by binding to tubulin heterodimers and disrupting microtubule dynamics. High-resolution structural studies (1.8–2.5 Å) reveal that MMAF binds specifically to the "peptide site" of β-tubulin, overlapping with but extending beyond the vinca alkaloid binding domain [2] [10]. This interaction occurs with a stoichiometry of approximately 1:1 (MMAF:tubulin heterodimer) and an apparent dissociation constant (Kd) of ~1.6 μM [10].

Upon binding, MMAF suppresses microtubule dynamics through three primary mechanisms:

  • Inhibition of Tubulin Polymerization: MMAF prevents the incorporation of tubulin heterodimers into growing microtubule ends, reducing both the rate and extent of microtubule assembly [6] [10].
  • Structural Destabilization: MMAF binding induces conformational changes in microtubules, promoting the formation of curved tubulin oligomers and aberrant ring structures incompatible with physiological microtubule function [2] [10].
  • Suppression of Microtubule Dynamics: MMAF potently suppresses microtubule dynamic instability by reducing the rates of growth (>50%) and shortening (>70%) while increasing the duration of attenuation phases, leading to mitotic arrest [10].

Table 1: Mechanistic Effects of MMAF on Microtubule Dynamics

ParameterEffect of MMAFFunctional Consequence
Tubulin binding affinityKd ≈ 1.6 μMHigh-affinity occupancy of β-tubulin site
Polymerization kinetics75% reduction in assembly rateIncomplete spindle formation
Microtubule catastrophe frequency68% decreaseMitotic arrest at prometaphase
Nucleotide exchangeInhibition of GTP hydrolysisSuppressed microtubule resilience

These actions culminate in irreversible G2/M cell cycle arrest and caspase-dependent apoptosis, with in vitro cytotoxicity typically observed in the sub-nanomolar range (IC50: 0.1–5 nM) across multiple cancer lineages [3] [7].

Comparative Advantages Over MMAE: Reduced Bystander Effects and Membrane Permeability

MMAF hydrochloride exhibits distinct pharmaceutical advantages over its analog monomethyl auristatin E (MMAE), particularly regarding tumor specificity and offtarget toxicity profiles:

  • Reduced Membrane Permeability: Unlike MMAE, MMAF incorporates a C-terminal phenylalanine residue bearing a negatively charged carboxylic acid group. This modification confers greater hydrophilicity (logP reduced by >2 units) and limits passive diffusion across lipid bilayers [3] [7]. Consequently, MMAF released from antibody-drug conjugates (ADCs) in tumor tissue exhibits minimal penetration into adjacent non-antigen-expressing cells, reducing "bystander killing" of healthy tissues [7].

  • Target-Restricted Cytotoxicity: Pharmacokinetic studies in rats demonstrate MMAF’s rapid systemic clearance (t1/2: <1 hr) and negligible oral bioavailability (0%), attributable to its polarity [3]. This contrasts with MMAE, which shows significant membrane permeability and bystander effects in heterogeneous tumors [7].

  • Metabolic Stability: MMAF undergoes limited hepatic metabolism, primarily via demethylation, preserving its structural integrity in circulation. This stability ensures that cytotoxic payload remains inactive until linker cleavage within target cells [3].

Table 2: Comparative Properties of MMAF vs. MMAE

PropertyMMAFMMAETherapeutic Implication
C-terminal groupCharged carboxylic acidNeutral methyl esterMembrane impermeability (MMAF)
LogP (octanol/water)~1.2~3.5Reduced bystander effects (MMAF)
Bystander killing in vitroMinimalSignificantSafety in heterogeneous tumors
Plasma clearance (rat)High (CL: 45.2 mL/min/kg)ModerateLower systemic exposure

These properties make MMAF hydrochloride the preferred auristatin for targeting tumors with heterogeneous antigen expression or situated near critical tissues (e.g., peripheral nerves) [6] [10].

Tumor Microenvironment Exploitation: Acidosis-Driven Delivery Strategies

The acidic extracellular pH (pHe ≈ 6.5–7.0) of hypoxic tumors provides a biochemical lever for enhancing MMAF delivery. Two acidosis-responsive strategies show significant promise:

  • pHLIP-Mediated Translocation: pH-Low Insertion Peptides (pHLIPs) undergo conformational transitions in acidic environments, inserting as transmembrane α-helices. MMAF conjugated to pHLIP’s C-terminus via reducible disulfide bonds achieves cytosolic delivery upon acidification. In murine models, pHLIP-MMAF conjugates exhibit 8-fold higher tumor accumulation than free MMAF, with payload release confirmed via intracellular glutathione cleavage [4] [8].

  • Charge-Modified Antibodies: Antibody-drug conjugates (ADCs) incorporating pH-sensitive linkers (e.g., hydrazones) or charge-shifting modifications (e.g., masking MMAF’s carboxylate) leverage tumor acidity for selective payload release. For example, ADCs with dipeptide linkers (e.g., valine-citrulline) demonstrate acid-enhanced cathepsin B cleavage, increasing intratumoral MMAF concentrations by >10-fold compared to physiological pH [4] [7].

Table 3: Acidosis-Targeted MMAF Delivery Systems

StrategyMechanismDelivery Efficiency
pHLIP-MMAF conjugatespH-dependent membrane insertion8-fold ↑ tumor MMAF vs. free
Charge-shielding ADCsAcidic hydrolysis of maleic acid masking groups90% payload release at pH 6.0
Cathepsin-cleavable linkersAcid-enhanced enzymatic cleavage (e.g., VC)10-fold ↑ tumoral drug release

These approaches exploit the Warburg effect (aerobic glycolysis in tumors) to enhance therapeutic indices, enabling MMAF activity precisely where pathological acidosis occurs [4] [7].

Properties

Product Name

MMAF Hydrochloride

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride

Molecular Formula

C39H66ClN5O8

Molecular Weight

768.4 g/mol

InChI

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1

InChI Key

BUPKFQQDMNUXOY-KMYLZLQDSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.